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Compound of Interest

Compound Name:
(3-Chloro-4-

methoxyphenyl)propylamine

CAS No.: 99177-60-3

Cat. No.: B1385844

Get Quote

Document Type: Chemical Entity Guide & Synthetic Protocol Subject: 3-(3-Chloro-4-

methoxyphenyl)propan-1-amine Classification: Substituted Phenylpropylamine / Phenol Ether

Chemical Identity & Nomenclature
Precise nomenclature is the bedrock of chemical reproducibility. The term "Phenpropylamine"

is a non-systematic trivial name that typically refers to the straight-chain

-isomer (3-phenylpropylamine). It must be rigorously distinguished from the

-methyl series (amphetamines) to avoid pharmacological conflation.
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Parameter Specification

IUPAC Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amine

Common Name 3-Chloro-4-methoxy-phenpropylamine

Chemical Formula

Molecular Weight 199.68 g/mol

SMILES

COc1ccc(CCC(N))cc1Cl (Check: This is the

alpha-isomer) Corrected SMILES

(Linear):COc1c(Cl)cc(CCCN)cc1

Key Substituents
3-Chloro (electron-withdrawing), 4-Methoxy

(electron-donating)

Structural Visualization (Nomenclature Map)
The following diagram elucidates the structural components and the numbering priority used to

derive the IUPAC name.

Figure 1: Structural deconstruction of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.
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Critical Distinction: Isomer Ambiguity
In drug development, "Phenpropylamine" can be ambiguously used. It is vital to distinguish

between:
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The Linear Isomer (Topic of this guide): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

(Resembles Hydrocinnamylamine).

The Branched Isomer (Amphetamine class): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine.

(Resembles 3-Chloro-4-methoxyamphetamine).

Note: The synthesis and pharmacology below focus strictly on the linear propyl variant (

), as implied by standard IUPAC conventions for "propylamine" versus

"isopropylamine."

Synthetic Protocols
The synthesis of 3-phenylpropylamines is distinct from the nitro-aldol condensation used for

phenethylamines. The introduction of the 3-carbon spacer requires a chain extension strategy.

Retrosynthetic Analysis
The most robust route utilizes the Heck Reaction or a Knoevenagel Condensation followed by

reduction. We will focus on the Knoevenagel-Reduction pathway as it avoids expensive

palladium catalysts and uses the commercially available 3-Chloro-4-methoxybenzaldehyde.

Pathway: Aldehyde

Cinnamic Acid/Nitrile

Saturated Nitrile/Amide

Amine.

Workflow Diagram
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Figure 2: Synthetic route via Knoevenagel Condensation and Reduction.

Precursor:
3-Chloro-4-methoxybenzaldehyde

Step 1: Knoevenagel Condensation
(Cyanoacetic Acid + Pyridine)

 -CO2, -H2O

Intermediate:
3-(3-Chloro-4-methoxyphenyl)acrylonitrile

Step 2: Selective Reduction
(NaBH4 / LiAlH4)

 Reduction of C=C and C≡N

Target:
3-(3-Chloro-4-methoxyphenyl)propan-1-amine
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Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere

(Argon/Nitrogen).
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Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile
This step extends the carbon chain and installs the nitrogen precursor.

Reagents:

3-Chloro-4-methoxybenzaldehyde (1.0 eq)[2][3]

Cyanoacetic acid (1.1 eq)

Pyridine (Solvent/Base)

Piperidine (Catalytic amount)

Procedure:

Dissolve the aldehyde and cyanoacetic acid in pyridine.

Add catalytic piperidine.

Reflux at 100-110°C for 4-6 hours. Evolution of

indicates decarboxylation is proceeding.

Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The

solid acrylonitrile derivative will precipitate.

Purification: Recrystallize from Ethanol/Water.

Checkpoint: Verify structure via H-NMR (Look for vinylic protons at

6.0-7.5 ppm).

Step 2: Reduction to the Amine
Reducing both the alkene and the nitrile requires a strong reducing agent.

Reagents:

Lithium Aluminum Hydride (
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) (4.0 eq)

Anhydrous THF or Diethyl Ether

Procedure:

Prepare a suspension of

in anhydrous THF at 0°C.

Add the acrylonitrile intermediate (dissolved in THF) dropwise to control the exotherm.

Allow to warm to room temperature, then reflux for 12-24 hours.

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15%

NaOH (1 eq), then water (3 eq).

Filter the granular precipitate.

Isolation: Acidify filtrate with HCl to form the amine hydrochloride salt, or evaporate solvent

to obtain the freebase oil.

Pharmacological & Structural Implications (SAR)
The 3-Chloro-4-methoxy substitution pattern is a well-known pharmacophore in medicinal

chemistry, influencing metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Table
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Feature Pharmacological Effect Mechanistic Insight

3-Chloro Group Metabolic Blockade

Inhibits ring hydroxylation at

the 3-position; increases

lipophilicity (LogP), enhancing

Blood-Brain Barrier (BBB)

penetration.

4-Methoxy Group H-Bond Acceptance

Provides an interaction point

for serine residues in

transporter pockets (e.g.,

SERT/DAT).

Propyl Spacer Selectivity Shift

Unlike the ethyl spacer

(Phenethylamines

5HT2A agonism), the propyl

spacer often shifts activity

toward reuptake inhibition or

purely metabolic substrates.

Biological Context
While the 2-carbon analog (Phenethylamine) is associated with psychedelics (e.g., the 2C-C

family), the 3-carbon phenpropylamine scaffold is frequently found in:

Metabolic Probes: Used to study Monoamine Oxidase (MAO) kinetics, as the extra carbon

alters the oxidation rate compared to tyramine/dopamine.

Transporter Ligands: Extended chain analogs often act as weak inhibitors of serotonin

(SERT) or norepinephrine (NET) transporters rather than direct releasers.

Safety & Handling
Hazard Class: Irritant / Potential Neurotoxin.

Handling: All synthesis steps involving

must be performed in a fume hood behind a blast shield.
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Storage: The freebase amine is sensitive to

(carbamate formation). Store as the Hydrochloride (HCl) salt in a desiccator at -20°C.

Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or

copious water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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